molecular formula C18H18FN3O6S B2972090 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide CAS No. 2034542-06-6

2-(benzo[d][1,3]dioxol-5-yloxy)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide

Cat. No.: B2972090
CAS No.: 2034542-06-6
M. Wt: 423.42
InChI Key: FJHKDPALTOTBDE-UHFFFAOYSA-N
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Description

The compound “2-(benzo[d][1,3]dioxol-5-yloxy)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Synthesis and Characterization

Compounds with structures related to "2-(benzo[d][1,3]dioxol-5-yloxy)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide" have been synthesized and characterized to explore their chemical properties and potential applications. For example, the synthesis of new zinc phthalocyanine derivatives substituted with benzenesulfonamide derivative groups containing a Schiff base has been reported. These compounds show promising properties for photodynamic therapy applications, including good fluorescence properties and high singlet oxygen quantum yield, making them potential Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer and Antimicrobial Properties

Research on derivatives containing the 1,3,4-thiadiazole core, a pharmacologically significant scaffold in medicinal chemistry, has led to the synthesis of Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine. These compounds have been evaluated for their biological activities, including DNA protective ability and antimicrobial activity against specific strains such as S. epidermidis. Some derivatives exhibited significant cytotoxicity against cancer cell lines, highlighting their potential in chemotherapy strategies with minimal cytotoxicity against cancer cells (Gür et al., 2020).

Photophysical and Physicochemical Investigations

Novel compounds such as pyrazoline derivatives have been synthesized and investigated for their photophysical properties, demonstrating potential as fluorescent chemosensors for metal ion detection, particularly Fe3+. These investigations contribute to understanding the solvatochromism and micellization behavior of such compounds, aiding in the development of sensitive detection methods for metal ions in various environments (Khan, 2020).

Corrosion Inhibition

Benzothiazole derivatives have been synthesized and evaluated as corrosion inhibitors for steel in acidic environments. These studies aim to understand the mechanisms of corrosion inhibition and develop more effective compounds for protecting metals from corrosion, thereby extending their life in industrial applications (Hu et al., 2016).

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)-N-(5-fluoro-1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-6-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O6S/c1-10(28-11-4-5-16-17(6-11)27-9-26-16)18(23)20-13-8-15-14(7-12(13)19)21(2)29(24,25)22(15)3/h4-8,10H,9H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJHKDPALTOTBDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC2=C(C=C1F)N(S(=O)(=O)N2C)C)OC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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